molecular formula C21H15N3O4S B11354921 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11354921
M. Wt: 405.4 g/mol
InChI Key: KDKKLPZQHGQHRV-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is a compound with an intriguing structure. Let’s break it down:

    Benzothiazole (BT): This bicyclic heterocyclic moiety is found in various synthetic and natural products.

    Compound Structure: The compound consists of a benzothiazole ring fused with a phenyl group. The phenyl group bears a nitro group and is linked to an acetamide moiety.

Preparation Methods

Synthesis:: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves the following steps:

    Acetylation: Start by acetylating 2-amino benzothiazole derivatives using triethylamine (TEA) in chloroform. This yields N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.

    Substitution: Replace the chlorine atom with a phenyl group bearing a nitro group.

Industrial Production:: The industrial-scale production methods may involve variations of the synthetic route, optimization for yield, and purification processes.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide can undergo several reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the nitro group.

    Substitution: The phenyl group can undergo substitution reactions.

    Common Reagents: Reagents like reducing agents, halogens, and nucleophiles play a role.

    Major Products: These reactions yield various derivatives, each with distinct properties.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Investigate its potential as an antimicrobial or anticancer agent.

    Biological Studies: Explore its effects on cellular pathways.

    Industry: Consider its use in materials science or as a starting material for other compounds.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other benzothiazole derivatives.

    Similar Compounds: Mention related compounds, such as other benzothiazoles or acetamides.

Properties

Molecular Formula

C21H15N3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C21H15N3O4S/c25-20(13-28-18-10-3-2-9-17(18)24(26)27)22-15-7-5-6-14(12-15)21-23-16-8-1-4-11-19(16)29-21/h1-12H,13H2,(H,22,25)

InChI Key

KDKKLPZQHGQHRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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